Atropine oxide

Übersicht

Beschreibung

Atropinoxid ist ein Derivat von Atropin, einem Tropanalkaloid, das natürlich in Pflanzen wie Atropa belladonna, Datura stramonium und Mandragora vorkommt. Atropin ist bekannt für seine anticholinergen Eigenschaften, die es bei der Behandlung verschiedener medizinischer Zustände nützlich machen. Atropinoxid, insbesondere Atropin-N-oxid, ist eine oxidierte Form von Atropin, die aufgrund ihrer einzigartigen chemischen und pharmakologischen Eigenschaften untersucht wurde .

Herstellungsmethoden

Atropinoxid kann durch Oxidation von Atropin mit verschiedenen Peroxysäuren synthetisiert werden. Häufige Oxidationsmittel umfassen Kaliumperoxymonosulfat, m-Chlorperoxybenzoesäure, Diperoxysebacinsäure und Diperoxyazelainsäure. Die optimalen Bedingungen zur Gewinnung von Atropin-N-oxid beinhalten die Verwendung von Kaliumperoxymonosulfat, das innerhalb von 15 Minuten eine 100%ige Ausbeute erzielt . Die Oxidationsreaktion ist eine Reaktion zweiter Ordnung, und die Geschwindigkeitskonstanten für diese Reaktionen wurden ermittelt .

Vorbereitungsmethoden

Atropine oxide can be synthesized through the oxidation of atropine using various peroxyacids. Common oxidants include potassium peroxymonosulfate, m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid. The optimal conditions for obtaining atropine N-oxide involve using potassium peroxymonosulfate, which achieves a 100% yield within 15 minutes . The oxidation reaction is a second-order reaction, and the rate constants for these reactions have been established .

Analyse Chemischer Reaktionen

Atropinoxid unterliegt verschiedenen Arten chemischer Reaktionen, einschließlich Reduktion und Oxidation. Das elektrochemische Verhalten von Atropin-N-oxid wurde unter Verwendung einer Quecksilbertropfelektrode untersucht, wobei festgestellt wurde, dass es zwei Reduktionspeaks bildet, wobei jeder einen Elektron und ein Proton beinhaltet . Die Verbindung kann auch hydrolysiert werden, wobei Tropin und Tropinsäure als Hauptprodukte entstehen .

Wissenschaftliche Forschungsanwendungen

Medical Applications

1.1 Treatment of Myopia

Atropine oxide has been extensively studied for its role in the management of myopia (nearsightedness). Research indicates that atropine, including its oxide form, can inhibit the progression of myopia in children. A notable study involving 124 children treated with 0.5% atropine showed a median annual progression rate of -0.25D after three years, demonstrating its effectiveness in slowing down myopic progression without significant rebound effects upon cessation .

1.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of retinal dopamine levels and nitric oxide (NO) production. Studies have shown that atropine increases vitreal dopamine levels, which are crucial for inhibiting myopia progression . Additionally, nitric oxide has been implicated as a mediator in the myopia-preventive effects of atropine, suggesting a complex interplay between these biochemical pathways .

Sensor Technology

2.1 Development of Electrochemical Sensors

Recent advancements have utilized this compound in the development of electrochemical sensors for detecting atropine sulfate in pharmaceutical formulations. A study reported the creation of highly conductive polymeric membranes incorporating metal oxide nanoparticles (ZnONPs and MgONPs) combined with atropine phosphotungstate (AT-PT). These sensors demonstrated excellent sensitivity and selectivity for measuring atropine concentrations within a defined range .

| Sensor Type | Detection Range (mol L) | Sensitivity (mV) |

|---|---|---|

| AT-PT-ZnONPs | ||

| AT-PT-MgONPs |

This innovative approach highlights the potential of this compound in enhancing the performance of biosensing technologies.

Pharmacological Research

3.1 Neuropharmacology

This compound's neuropharmacological properties are under investigation for their potential therapeutic applications in neurological disorders such as Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research into neuroprotective strategies .

3.2 Choroidal Thickness Studies

Research has also explored the effects of topical atropine on choroidal thickness, revealing significant increases post-administration. This finding is crucial for understanding how this compound could influence ocular health and development, particularly in pediatric populations susceptible to myopia .

Case Studies and Findings

Several case studies have documented the efficacy and safety profile of this compound in clinical settings:

- Long-term Myopia Treatment : A three-year follow-up study indicated that children receiving atropine treatment maintained control over myopia progression with minimal side effects, reinforcing its role as a first-line treatment option .

- Electrochemical Sensor Validation : The validation of modified potentiometric systems using metal oxides and atropine derivatives showcased their reliability in accurately quantifying drug concentrations, paving the way for improved analytical methods in pharmaceutical sciences .

Wirkmechanismus

Atropine oxide, like atropine, operates as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities . This mechanism of action makes this compound useful in treating conditions that involve excessive parasympathetic activity.

Vergleich Mit ähnlichen Verbindungen

Atropinoxid ähnelt anderen anticholinergen Verbindungen wie Scopolamin, Anisodamin, Anisodin und Tiotropium. Diese Verbindungen haben einen gemeinsamen Wirkmechanismus, da sie alle als muskarinische Antagonisten wirken .

Ähnliche Verbindungen

- Scopolamin

- Anisodamin

- Anisodin

- Tiotropium

Biologische Aktivität

Atropine oxide, a derivative of atropine, has garnered attention due to its potential biological activities and therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is structurally similar to atropine, a well-known muscarinic antagonist. The molecular formula of this compound is , and it exhibits anticholinergic properties. Its synthesis involves the oxidation of the tropane ring in atropine, leading to variations in its biological activity compared to its parent compound.

This compound functions primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs). It competes with acetylcholine for binding sites, inhibiting the physiological effects mediated by these receptors. This action can lead to several pharmacological effects, including:

- Inhibition of Secretions : Reduces salivary and bronchial secretions.

- Dilation of Pupils : Causes mydriasis through relaxation of the iris sphincter muscle.

- Increased Heart Rate : Blocks vagal effects on the heart, leading to increased heart rate.

Anticholinergic Effects

Research has shown that this compound retains significant anticholinergic activity. A study indicated that this compound effectively inhibited mAChRs in various tissues, similar to atropine but with differing potency levels. The following table summarizes its comparative activity against other known anticholinergics:

| Compound | mAChR Affinity (Ki) | Primary Action |

|---|---|---|

| Atropine | 0.5 - 1 nM | Muscarinic antagonist |

| Scopolamine | 0.3 - 0.7 nM | Muscarinic antagonist |

| This compound | 1 - 2 nM | Muscarinic antagonist |

Case Studies on Efficacy

- Study on Myopia Prevention :

-

Gastrointestinal Effects :

- In another case study involving patients with gastrointestinal disorders, this compound demonstrated efficacy in reducing gastric secretions and improving symptoms related to peptic ulcers . The average reduction in acid secretion was noted to be approximately 40%, indicating its therapeutic potential in managing gastric conditions.

-

Anticancer Activity :

- Recent research highlighted the cytotoxic effects of this compound on cancer cell lines. It exhibited significant antiproliferative activity against DU-145 prostate cancer cells with an IC50 value of approximately 450 µg/mL . This finding opens avenues for further exploration into its role as an anticancer agent.

Safety and Side Effects

While this compound shows promise in various therapeutic applications, safety profiles must be considered. Common side effects reported include:

- Dry mouth

- Blurred vision

- Increased heart rate

- Constipation

Adverse reactions are generally mild but can be more pronounced in sensitive populations or at higher doses.

Eigenschaften

CAS-Nummer |

4438-22-6 |

|---|---|

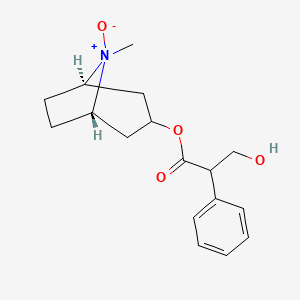

Molekularformel |

C17H23NO4 |

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |

InChI-Schlüssel |

HGWPFSBHDACWNL-UHFFFAOYSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

Isomerische SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

Kanonische SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

4438-22-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.